N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide is an organic compound characterized by its unique structure, which includes fluorine atoms and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 3-fluorobenzyl alcohol, and 3-methoxybenzoic acid.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with 3-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form an amide intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using 3-fluorobenzyl alcohol in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the sequential addition of reagents and catalysts.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-4-methoxybenzamide
- N-(3-fluorophenyl)-4-methoxybenzamide
- N-(2-methoxyphenyl)-4-[(3-fluorophenyl)methoxy]benzamide
Uniqueness
N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide stands out due to its dual fluorine substitution, which can enhance its binding affinity and specificity for certain biological targets, as well as its potential for unique electronic properties in material science applications.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C21H17F2NO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide |
InChI |
InChI=1S/C21H17F2NO3/c1-26-20-12-15(21(25)24-18-8-3-2-7-17(18)23)9-10-19(20)27-13-14-5-4-6-16(22)11-14/h2-12H,13H2,1H3,(H,24,25) |
InChI Key |
FANTWAFHXQDUGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2F)OCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.